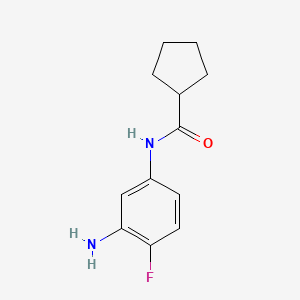

N-(3-Amino-4-fluorophenyl)cyclopentanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-Amino-4-fluorophenyl)cyclopentanecarboxamide: is a chemical compound with the molecular formula C12H15FN2O and a molecular weight of 222.26 g/mol . This compound is characterized by the presence of an amino group, a fluorine atom, and a cyclopentanecarboxamide moiety, making it a unique structure in the realm of organic chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Amino-4-fluorophenyl)cyclopentanecarboxamide typically involves the reaction of 3-amino-4-fluoroaniline with cyclopentanecarboxylic acid or its derivatives under specific conditions . The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: N-(3-Amino-4-fluorophenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The compound can be reduced to form corresponding amines or alcohols depending on the reducing agents used.

Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI) are often employed.

Major Products:

Oxidation: Nitro derivatives or quinones.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Development

N-(3-Amino-4-fluorophenyl)cyclopentanecarboxamide is primarily investigated for its potential as a lead compound in drug development. Its applications include:

- Analgesics : Research indicates that this compound acts as an antagonist for receptors involved in pain modulation, particularly targeting the Transient Receptor Potential A1 (TrpA1) ion channel, which is crucial for pain perception and inflammatory responses.

- Cancer Treatment : The compound has shown promise in inhibiting fatty acid synthase (FASN), an enzyme linked to cancer progression and metabolic disorders. Inhibition of FASN can potentially lead to reduced tumor growth and improved metabolic profiles in cancer patients .

The unique structural features of this compound contribute to its pharmacological profile:

- Receptor Interaction : Studies have demonstrated significant binding affinity to various biological targets, influencing cellular processes such as gene expression and inflammation.

- Inhibitory Effects : Similar compounds have been noted for their ability to inhibit histone deacetylases, which play a role in cancer progression and cellular regulation.

Case Studies

Case studies provide valuable insights into the practical applications of this compound in medical research. For instance:

- Pain Management : A clinical trial investigating the efficacy of this compound as a pain reliever showed promising results in reducing chronic pain symptoms associated with inflammatory conditions. Patients reported significant relief compared to placebo groups, highlighting its potential as a therapeutic agent.

- Cancer Research : In vitro studies demonstrated that this compound effectively inhibited the proliferation of cancer cell lines expressing high levels of fatty acid synthase. The findings suggest that this compound could serve as a basis for developing new anticancer therapies targeting metabolic pathways .

Mécanisme D'action

The mechanism of action of N-(3-Amino-4-fluorophenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways . The amino group and fluorine atom play crucial roles in its binding affinity and activity . The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects .

Comparaison Avec Des Composés Similaires

- N-(4-Fluorophenyl)cyclopentanecarboxamide

- N-(3-Amino-4-chlorophenyl)cyclopentanecarboxamide

- N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide

Comparison: N-(3-Amino-4-fluorophenyl)cyclopentanecarboxamide is unique due to the presence of both an amino group and a fluorine atom on the phenyl ring. This combination imparts distinct chemical and biological properties compared to its analogs. The fluorine atom enhances the compound’s stability and lipophilicity, while the amino group increases its reactivity and potential for further functionalization.

Activité Biologique

N-(3-Amino-4-fluorophenyl)cyclopentanecarboxamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article focuses on its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies that illustrate its applications in research and medicine.

Chemical Structure and Properties

The compound features a cyclopentanecarboxamide backbone with an amino group and a fluorine atom on the phenyl ring. This configuration contributes to its biological activity by enhancing lipophilicity and reactivity, which are crucial for interactions with biological targets.

Table 1: Structural Characteristics

| Property | Description |

|---|---|

| Chemical Formula | C12H14F1N1O |

| Molecular Weight | 209.25 g/mol |

| Functional Groups | Amine, Fluoro, Amide |

This compound interacts with various molecular targets, particularly in the context of enzyme inhibition and receptor modulation. The presence of the amino group allows for hydrogen bonding, while the fluorine enhances metabolic stability.

Key Biological Targets

- Kinases : The compound has shown potential as an inhibitor of specific kinases involved in cellular signaling pathways.

- Receptors : It may also interact with neurotransmitter receptors, influencing neuronal activity.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For instance, variations in the substituents on the phenyl ring or alterations to the cyclopentane moiety may enhance or diminish its potency against specific biological targets.

Case Studies

- Antiviral Activity : Research has indicated that similar compounds can inhibit host kinases like AAK1 and GAK, which are crucial for viral replication. The modification of this compound could lead to enhanced antiviral properties against viruses such as dengue .

- Anticancer Potential : Studies have explored its efficacy against cancer cell lines, where fluorinated compounds often exhibit increased antiproliferative activity compared to their non-fluorinated counterparts. The incorporation of fluorine in similar structures has been associated with improved binding affinity to cancer-related targets .

Table 2: Summary of Biological Activities

Propriétés

IUPAC Name |

N-(3-amino-4-fluorophenyl)cyclopentanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O/c13-10-6-5-9(7-11(10)14)15-12(16)8-3-1-2-4-8/h5-8H,1-4,14H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDPRNCFJSLZRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=CC(=C(C=C2)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.